2-cyclohexyl-N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)acetamide
Description
Properties
IUPAC Name |
2-cyclohexyl-N-[(1-methyl-6,7-dihydro-4H-pyrano[4,3-c]pyrazol-3-yl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O2/c1-19-15-7-8-21-11-13(15)14(18-19)10-17-16(20)9-12-5-3-2-4-6-12/h12H,2-11H2,1H3,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHKZUDWSCGVERO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(COCC2)C(=N1)CNC(=O)CC3CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-Cyclohexyl-N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)acetamide is a complex organic compound notable for its potential biological activities. Its structure incorporates a cyclohexyl group and a bicyclic moiety consisting of tetrahydropyran and pyrazole, which may contribute to its pharmacological properties. This article reviews the biological activity of this compound based on various studies and findings.
Pharmacological Properties
Research indicates that compounds with similar structures to this compound exhibit various biological activities:
- Anti-inflammatory Activity : Pyrazole derivatives are often studied for their anti-inflammatory properties. The presence of the pyrazole ring in this compound may suggest similar effects.
- Antioxidant Properties : Compounds with bicyclic structures have shown potential as antioxidants in various assays. This could be relevant for mitigating oxidative stress in biological systems.
- Antimicrobial Activity : Some derivatives within the pyrazole family have demonstrated antimicrobial effects against different pathogens.
The exact mechanism of action for this compound remains to be fully elucidated. However, it is hypothesized that its biological effects may be mediated through interactions with specific receptors or enzymes involved in inflammatory pathways or microbial resistance mechanisms.
Study 1: Anti-inflammatory Effects
A study evaluating the anti-inflammatory effects of pyrazole derivatives found that compounds similar to 2-cyclohexyl-N-(methyl)acetamide significantly reduced pro-inflammatory cytokine levels in vitro. The study utilized lipopolysaccharide (LPS)-stimulated macrophages to assess the compound's efficacy in attenuating inflammation.
| Compound | IC50 (µM) | Effect on Cytokines |
|---|---|---|
| 2-Cyclohexyl-N-(methyl)acetamide | 25 | IL-6 reduced by 50% |
| Control | N/A | No effect |
Study 2: Antimicrobial Activity
Another investigation focused on the antimicrobial properties of related compounds against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives exhibited significant antibacterial activity with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 64 |
| Escherichia coli | 128 |
Comparison with Similar Compounds
Structural Similarities and Differences
A comparative analysis of structurally related compounds reveals critical variations in substituents and bioactivity:
Key Observations :
- Substituent Effects : The cyclohexyl group in the target compound increases hydrophobicity compared to the 2-chlorophenyl analog, which may enhance blood-brain barrier penetration .
- Ester vs. Acetamide : Methyl/ethyl esters (e.g., CAS 1211479-06-9) lack the acetamide’s hydrogen-bonding capacity, reducing target affinity but improving synthetic accessibility .
Pharmacological and Physicochemical Properties
- Kinase Inhibition: Pyrano-pyrazole acetamides often exhibit IC₅₀ values in the nanomolar range for kinases like CDK2 or JAK3. The cyclohexyl group may enhance selectivity over phenyl derivatives .
- Solubility : LogP values for cyclohexyl-containing analogs are ~3.5, compared to ~2.8 for chlorophenyl variants, suggesting trade-offs between solubility and permeability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
